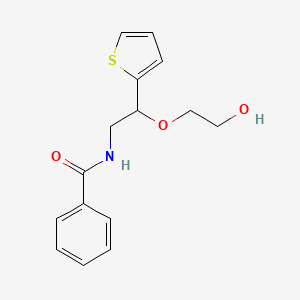

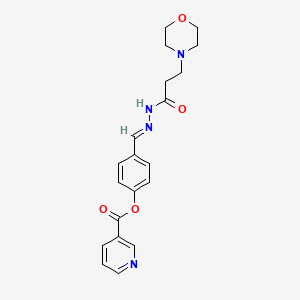

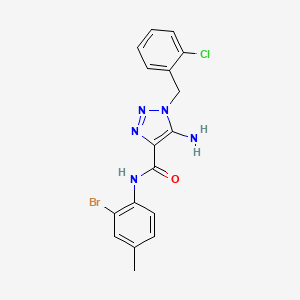

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide, commonly known as HEOT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEOT is a derivative of benzamide and thiophene, and its unique structure makes it an interesting compound for investigating its mechanism of action and biochemical and physiological effects.

Applications De Recherche Scientifique

Inhibition of Stearoyl-CoA Desaturase-1

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide derivatives, particularly those optimized for potency, have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). SCD-1 is an enzyme involved in lipid metabolism, and its inhibition can lead to a decrease in plasma desaturation index, potentially offering therapeutic benefits for metabolic disorders. The detailed SAR studies led to the identification of compounds with sub-nanomolar IC50 values in both murine and human SCD-1 inhibitory assays, demonstrating a dose-dependent decrease in the plasma desaturation index in mice models (Uto et al., 2009).

Cognitive Enhancing Agents

Research on cognitive enhancing agents has explored derivatives related to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide. These studies have resulted in compounds showing significant antiamnestic (AA) and antihypoxic (AH) activities. This suggests potential applications in treating cognitive impairments or conditions associated with oxygen deprivation in the brain. One derivative demonstrated superior AA and AH activity, indicating its potential as a more potent cognitive enhancer compared to existing compounds (Ono et al., 1995).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, leading to the formation of compounds including N-(2-hydroxyphenyl)benzamides. This process highlights the chemical versatility and potential applications of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide in synthesizing biologically relevant compounds through a straightforward chemical pathway. The products of this reaction are of interest for further biological studies due to their potential biological activities (Singh, Lakhan, & Singh, 2017).

Enzyme Inhibition and Anticancer Activity

Compounds derived from or structurally related to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide have been evaluated for their enzyme inhibitory and anticancer activities. These studies underline the importance of such compounds in developing new therapeutic agents. For example, derivatives have shown inhibitory activity against histone deacetylases, with implications for cancer treatment by inducing cell-cycle arrest in cancer cells (Jiao et al., 2009).

Propriétés

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-8-9-19-13(14-7-4-10-20-14)11-16-15(18)12-5-2-1-3-6-12/h1-7,10,13,17H,8-9,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBYODWXULSMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[4-[[4-[(4-ethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2738157.png)

![4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2738159.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2738163.png)

![N-(2,6-difluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2738172.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2738176.png)

![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)